NMDA Receptor Glycine-Site Binding Affinity: 4,5-Dimethyl vs. 4,5-Dibromo and 4-Bromo-5-Methyl Analogs
In a head-to-head radioligand binding study using [³H]glycine displacement at the strychnine-insensitive glycine-binding site of the NMDA receptor complex, the 4,5-dimethyl derivative (compound 6g) exhibited a pKi of 6.70 ± 0.03. This affinity is 1.25 log units lower (approximately 18-fold weaker binding) than the 4,5-dibromo analog (pKi = 7.95 ± 0.01) and 0.54 log units lower (approximately 3.5-fold weaker) than the 4-bromo-5-methyl analog (pKi = 7.24 ± 0.01) [1].
| Evidence Dimension | Binding affinity (pKi) for NMDA receptor glycine-binding site |
|---|---|
| Target Compound Data | pKi = 6.70 ± 0.03 |
| Comparator Or Baseline | 4,5-Dibromo analog: pKi = 7.95 ± 0.01; 4-Bromo-5-methyl analog: pKi = 7.24 ± 0.01 |
| Quantified Difference | ΔpKi = -1.25 (vs. 4,5-dibromo); ΔpKi = -0.54 (vs. 4-bromo-5-methyl) |
| Conditions | [³H]glycine displacement assay, rat cortical membranes, in vitro |
Why This Matters
This direct comparator data enables rational selection of the 4,5-dimethyl scaffold when moderate NMDA glycine-site affinity is desired—avoiding over-engagement that may lead to off-target effects associated with higher-affinity halogenated analogs.
- [1] Balsamini, C. et al. J. Med. Chem. 1998, 41 (6), 808–820. DOI: 10.1021/jm970416w. View Source
